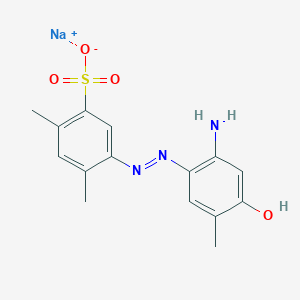
Sorafenib-glucosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sorafenib-glucosamine is conjugate of sorafenib with glucosamine through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
科学的研究の応用
Sorafenib: A Multikinase Inhibitor
Sorafenib, also known as Nexavar, is an orally active multikinase inhibitor. It is primarily used in the treatment of hepatocellular carcinoma (HCC). As a bi-aryl urea, sorafenib inhibits various kinases involved in tumor cell proliferation and angiogenesis. It has shown to prolong overall survival and delay time to progression in advanced HCC patients. Sorafenib targets cell surface tyrosine kinase receptors and downstream intracellular kinases, significantly affecting tumor cell behavior (Keating & Santoro, 2009).
Metabolic Alterations and Resistance Mechanisms
Studies have indicated the impact of sorafenib on cellular metabolism and resistance mechanisms. Research shows that sorafenib-resistant hepatocellular carcinoma cells exhibit increased glutamine metabolism, reductive glutamine carboxylation, and enhanced lipid biosynthetic pathways. This metabolic reprogramming is attributed to peroxisome proliferator–activated receptor-δ (PPARδ), suggesting PPARδ as a potential therapeutic target in sorafenib-resistant HCC (Kim et al., 2017).
Sorafenib in Combination Therapies
Sorafenib has been studied in combination with other drugs for enhanced therapeutic effects. For example, it has been combined with temozolomide in the treatment of glioblastoma multiforme, showcasing its potential beyond HCC (Hainsworth et al., 2010). Additionally, studies have investigated sorafenib's role in inducing ferroptosis, a form of regulated cell death, in cancer cells, although its effectiveness as a ferroptosis inducer varies across different tumor cell lines (Zheng et al., 2021).
Molecular and Cellular Interactions
Sorafenib's interactions at the molecular level have been explored, particularly its binding properties to c-MYC G-quadruplexes. This insight provides ideas for designing drugs with better stability and specificity (Wu et al., 2023). Furthermore, sorafenib's effect on protein glycosylation in HCC cells has been documented, offering new perspectives for anti-HCC drug design (Liu et al., 2017).
Mechanisms of Action and Resistance
Various mechanisms underlying sorafenib's action and resistance in liver cancer have been identified, such as crosstalk involving different pathways and the activation of hypoxia-inducible pathways. Understanding these mechanisms is crucial for developing individualized therapeutic strategies for HCC (Zhu et al., 2017).
特性
製品名 |
Sorafenib-glucosamine |
|---|---|
分子式 |
C26H24ClF3N4O8 |
分子量 |
612.94 |
外観 |
Solid powder |
同義語 |
Sorafenibglucosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




